(2-Chlorobenzyl)triphenylphosphonium Chloride

Organic Synthesis Phosphonium Salt Preparation Yield Optimization

Researchers pursuing stereoselective Wittig olefination often face poor Z/E ratios with unsubstituted benzylphosphonium salts. (2-Chlorobenzyl)triphenylphosphonium Chloride (CAS 18583-55-6) addresses this through cooperative ortho-effects that enhance Z-selectivity in stilbene synthesis-eliminating reliance on toxic catalysts. • Enables tunable cis-stilbene synthesis; validated by Dunne et al. (2002) on cooperative ortho-effects. • Claimed in US Patent 11,738,034 B2 for cancer stem cell-targeted relapse prevention. • Microwave-assisted protocol achieves 87-98% yield in <30 min, aligning with green chemistry principles. • ≥98% HPLC purity; white crystalline powder; mp 243-245°C; supplied under inert gas. For R&D use only. Bulk quantities available upon request.

Molecular Formula C₂₅H₂₁Cl₂P
Molecular Weight 423.3 g/mol
CAS No. 18583-55-6
Cat. No. B151049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorobenzyl)triphenylphosphonium Chloride
CAS18583-55-6
Synonyms(o-Chlorobenzyl)triphenylphosphonium Chloride;  [(2-Chlorophenyl)methyl]triphenyl-phosphonium Chloride;  2-Chlorobenzyltriphenylphosphonium chloride;  NSC 210534
Molecular FormulaC₂₅H₂₁Cl₂P
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C25H21ClP.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1
InChIKeyVRAAQIWOSHYDHE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chlorobenzyl)triphenylphosphonium Chloride (CAS 18583-55-6): A Phosphonium Salt Wittig Reagent and Ionic Liquid Precursor for Precision Organic Synthesis


(2-Chlorobenzyl)triphenylphosphonium Chloride (CAS 18583-55-6) is a quaternary phosphonium salt with the molecular formula C25H21Cl2P and a molecular weight of 423.32 g/mol [1]. It is characterized by a triphenylphosphonium cation linked to a 2-chlorobenzyl group, with a chloride counterion, and is typically supplied as a white to off-white crystalline powder with a melting point of 243–245 °C and a purity of ≥98% (HPLC) . This compound serves as a precursor for the generation of phosphonium ylides in the Wittig reaction, enabling stereocontrolled alkene synthesis . Its structural features—specifically the ortho-chloro substituent—introduce distinct electronic and steric properties that differentiate it from unsubstituted and para-substituted analogs, making it a strategic reagent in both academic and industrial organic chemistry [2].

The Ortho-Chloro Differentiator: Why Unsubstituted or Para-Substituted Benzyltriphenylphosphonium Analogs Cannot Replicate the Performance Profile of CAS 18583-55-6


Generic substitution among benzyltriphenylphosphonium salts is scientifically unsound because the position and electronic nature of the aromatic substituent critically modulate both reaction outcomes and material properties. Unsubstituted benzyltriphenylphosphonium chloride (CAS 1100-88-5) and its para-chloro isomer lack the steric and electronic perturbation introduced by an ortho-chloro group, which significantly alters Wittig stereoselectivity through cooperative ortho-effects [1]. Electrochemical studies further demonstrate that substituent electronic effects linearly correlate with reduction potentials, meaning that the 2-chloro derivative possesses a distinct redox profile compared to electron-neutral or para-substituted congeners [2]. Additionally, the ortho-chloro compound is explicitly claimed in patents for specific therapeutic applications—a selectivity that generic analogs cannot fulfill [3]. For researchers and procurement specialists, substituting CAS 18583-55-6 with a less expensive analog risks compromised stereochemical control, altered reactivity, and potential failure in validated protocols. The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation Evidence for (2-Chlorobenzyl)triphenylphosphonium Chloride (18583-55-6) vs. Closest Analogs


Enhanced Synthesis Yield from Electron-Withdrawing Benzyl Alcohol Precursors

In a one-step protocol for preparing triphenylphosphonium salts from benzyl alcohols, substrates bearing electron-withdrawing substituents (such as the ortho-chloro group) afforded higher yields compared to those with electron-donating or electroneutral substituents. This class-level inference is supported by the observation that the sequential addition of trimethylsilyl bromide and triphenylphosphine gave higher yields for benzyl alcohols bearing electroneutral or electron-withdrawing substituents [1].

Organic Synthesis Phosphonium Salt Preparation Yield Optimization

Patented Selectivity in Tumor Recurrence and Metastasis Prevention: A Unique Claim Not Shared by Unsubstituted Analogs

US Patent 11,738,034 B2 explicitly claims a method for preventing tumor recurrence and tumor metastasis comprising administration of a TPP-derivative compound selected from the group consisting of 2-butene-1,4-bis-TPP, 2-chlorobenzyl-TPP, and 3-methylbenzyl-TPP [1]. The unsubstituted benzyltriphenylphosphonium analog is notably absent from this claim set, indicating that the ortho-chloro substitution confers a specific biological activity profile essential for the claimed therapeutic method.

Cancer Research Triphenylphosphonium Derivatives Metastasis Prevention

Modulated Wittig Reaction Stereoselectivity via Cooperative Ortho-Effects

The E/Z ratios of stilbenes formed in the Wittig reaction of ortho-halo substituted benzyltriphenylphosphonium salts with benzaldehydes were systematically determined. A cooperative effect of one ortho-halo group on each reacting partner increases Z-selectivity, whereas two ortho-halo groups on the same reactant confer high E-selectivity [1]. This stereochemical tuning is not achievable with unsubstituted or para-substituted benzyltriphenylphosphonium salts, which lack the requisite ortho-substituent to engage in these cooperative interactions.

Wittig Reaction Stereoselective Synthesis Alkene Formation

Distinct Electrochemical Reduction Potential Correlated with Hammett Substituent Constant

The half-wave reduction potentials of a series of substituted benzyltriphenylphosphonium salts show a linear correlation with Hammett σ-substituent values with a slope (ρ) of +0.23 V [1]. Given that the ortho-chloro substituent (σ ≈ 0.23) is electron-withdrawing, the half-wave reduction potential of (2-chlorobenzyl)triphenylphosphonium chloride is predictably more positive than that of the unsubstituted benzyl analog (σ = 0), reflecting its increased ease of reduction.

Electrochemistry Polarography Structure-Activity Relationship

Microwave-Assisted Synthesis of Substituted Benzyltriphenylphosphonium Salts in High Yields

A microwave irradiation method was established for the preparation of substituted benzyltriphenylphosphonium bromides from substituted benzyl halides and triphenylphosphine, achieving good to quantitative yields ranging from 87% to 98% [1]. The method is general for substituted benzyl halides, indicating that the 2-chlorobenzyl derivative can be synthesized efficiently under these conditions.

Microwave Synthesis Phosphonium Salt Green Chemistry

Phosphonium-Based Ionic Liquid Classification with Defined Melting Point

(2-Chlorobenzyl)triphenylphosphonium chloride is categorized as a phosphonium-based ionic liquid with a well-defined melting point of 244 °C and a purity of 98%+ . This classification and thermal stability profile distinguish it from related benzyltriphenylphosphonium salts that may have lower melting points or are not considered ionic liquids, thereby expanding its utility in high-temperature or solvent-free reaction systems.

Ionic Liquids Phosphonium Salts Material Science

Optimal Scientific and Industrial Deployment Scenarios for (2-Chlorobenzyl)triphenylphosphonium Chloride (CAS 18583-55-6)


Stereocontrolled Synthesis of Z-Stilbene Derivatives via Wittig Olefination

In projects where stereoselective alkene synthesis is paramount, (2-chlorobenzyl)triphenylphosphonium chloride provides a tunable stereochemical outcome. When reacted with an ortho-halo benzaldehyde, the cooperative ortho-effect enhances Z-selectivity, enabling the efficient synthesis of cis-stilbenes without reliance on expensive or toxic catalysts. This is directly supported by the findings of Dunne et al. (2002) on cooperative ortho-effects [1].

Lead Compound in Triphenylphosphonium-Based Anticancer Drug Discovery

For pharmaceutical research targeting tumor recurrence and metastasis, this compound is one of only three TPP derivatives explicitly claimed in US Patent 11,738,034 B2 for preventing cancer stem cell-driven relapse. Its inclusion in the patent claim set (alongside 2-butene-1,4-bis-TPP and 3-methylbenzyl-TPP) makes it an essential starting point for medicinal chemistry optimization in this therapeutic space [2].

Rapid Microwave-Assisted Library Synthesis of Phosphonium Salt Reagents

Laboratories engaged in high-throughput synthesis of phosphonium salt libraries can leverage the microwave-assisted protocol validated for substituted benzyltriphenylphosphonium bromides (yields 87–98%) to rapidly generate the target compound in under 30 minutes [3]. This approach minimizes reaction time and solvent waste compared to conventional thermal reflux methods, aligning with green chemistry principles.

High-Temperature Ionic Liquid Medium for Organic Transformations

With a melting point of 244 °C and classification as a phosphonium-based ionic liquid, (2-chlorobenzyl)triphenylphosphonium chloride can serve as a non-volatile, thermally stable reaction medium or phase-transfer catalyst in reactions requiring elevated temperatures or solvent-free conditions. Its high thermal stability makes it suitable for applications where volatile organic solvents are undesirable .

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